
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by this compound 55,212-2 leads to a variety of downstream effects, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55,212-2 are complex and depend on the specific cell type and receptor subtype being targeted. In general, activation of CB1 receptors by this compound 55,212-2 leads to inhibition of neurotransmitter release, which can result in analgesia, sedation, and impairment of memory and cognition. Activation of CB2 receptors by this compound 55,212-2 has been shown to have anti-inflammatory and immunomodulatory effects, with potential applications in diseases such as multiple sclerosis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise control of the experimental conditions. However, it is important to note that the effects of this compound 55,212-2 can vary depending on the dose, route of administration, and duration of exposure. In addition, the use of synthetic cannabinoids in lab experiments can be controversial due to their potential for abuse and lack of regulatory oversight.
Direcciones Futuras
There are several areas of future research that could further elucidate the therapeutic potential of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2. These include:
1. Investigation of the potential neuroprotective effects of this compound 55,212-2 in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more selective and potent synthetic cannabinoids that target specific receptor subtypes and have fewer off-target effects.
3. Exploration of the potential anti-cancer effects of this compound 55,212-2, particularly in combination with other chemotherapeutic agents.
4. Investigation of the potential therapeutic applications of this compound 55,212-2 in diseases such as epilepsy and schizophrenia, which are thought to involve dysfunction of the endocannabinoid system.
Conclusion:
This compound 55,212-2 is a synthetic cannabinoid that has shown promising potential for therapeutic applications in various diseases. Its high potency and selectivity for the cannabinoid receptors make it a valuable tool for scientific research, although caution should be exercised in its use due to potential side effects and regulatory concerns. Future research on this compound 55,212-2 could lead to the development of novel treatments for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 involves the reaction of 2-fluorobenzyl bromide with 1-pyrrolidinecarbodithioic acid, followed by cyclization with indole-3-carboxaldehyde. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pain, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic properties, and has also exhibited neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-18-9-3-1-7-15(18)13-23-14-17(16-8-2-4-10-19(16)23)20(24)22-11-5-6-12-22/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKUJJVXNXIMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
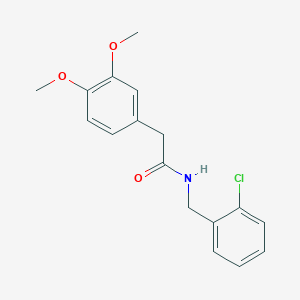
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
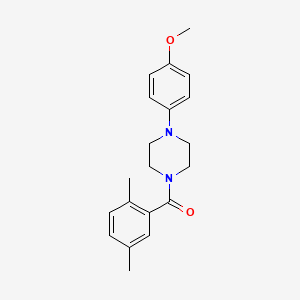
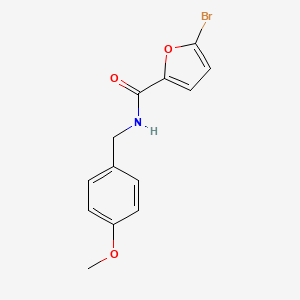
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)
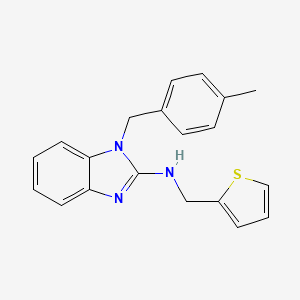
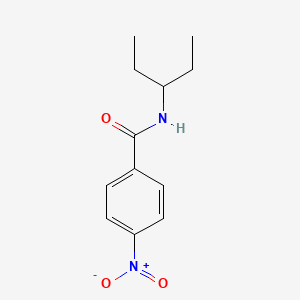
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)